(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected using a base such as piperidine, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
Uniqueness
What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid apart is its cyclobutyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3R)-3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
InChI Key |
GWOGNSKKKILKNC-HXUWFJFHSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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